molecular formula C16H27ClN2O B14070059 Pyridazine, 3-chloro-6-(dodecyloxy)- CAS No. 92873-42-2

Pyridazine, 3-chloro-6-(dodecyloxy)-

Cat. No.: B14070059
CAS No.: 92873-42-2
M. Wt: 298.8 g/mol
InChI Key: HMBQIGCADGHYBI-UHFFFAOYSA-N
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Description

Pyridazine, 3-chloro-6-(dodecyloxy)- is a derivative of pyridazine, a heterocyclic organic compound characterized by a six-membered ring containing two adjacent nitrogen atoms This compound is notable for its unique structural features, which include a chlorine atom at the third position and a dodecyloxy group at the sixth position of the pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing pyridazine derivatives is the inverse electron demand Diels-Alder reaction between tetrazines and silyl enol ethers

Industrial Production Methods

Industrial production of pyridazine derivatives often employs scalable and efficient synthetic routes. The use of metal-catalyzed cyclizations and annulations, such as copper-promoted cyclizations of unsaturated hydrazones, can provide high yields and functional group tolerance . These methods are advantageous for large-scale production due to their efficiency and compatibility with various functional groups.

Chemical Reactions Analysis

Types of Reactions

Pyridazine, 3-chloro-6-(dodecyloxy)- can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridazines, while oxidation can produce pyridazine N-oxides.

Scientific Research Applications

Pyridazine, 3-chloro-6-(dodecyloxy)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of pyridazine, 3-chloro-6-(dodecyloxy)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, pyridazine derivatives have been shown to inhibit calcium ion influx, which is crucial for platelet aggregation . The dodecyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: The parent compound with two adjacent nitrogen atoms in the ring.

    Pyridazinone: A derivative with a keto group at the third position.

    Pyrimidine: A similar heterocycle with nitrogen atoms at positions 1 and 3.

Uniqueness

Pyridazine, 3-chloro-6-(dodecyloxy)- is unique due to the presence of both a chlorine atom and a long alkoxy chain. These modifications can significantly alter its physicochemical properties, such as solubility and reactivity, compared to other pyridazine derivatives . The dodecyloxy group, in particular, may enhance its potential for applications in drug delivery and material science.

Properties

CAS No.

92873-42-2

Molecular Formula

C16H27ClN2O

Molecular Weight

298.8 g/mol

IUPAC Name

3-chloro-6-dodecoxypyridazine

InChI

InChI=1S/C16H27ClN2O/c1-2-3-4-5-6-7-8-9-10-11-14-20-16-13-12-15(17)18-19-16/h12-13H,2-11,14H2,1H3

InChI Key

HMBQIGCADGHYBI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=NN=C(C=C1)Cl

Origin of Product

United States

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